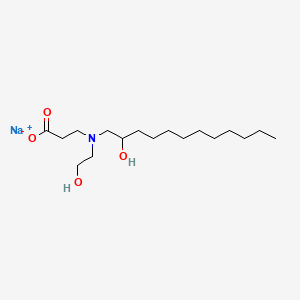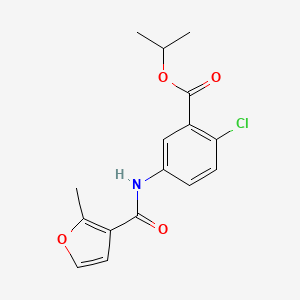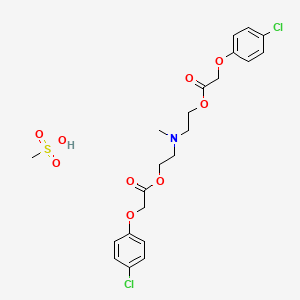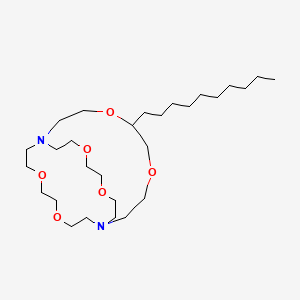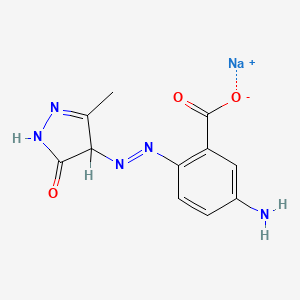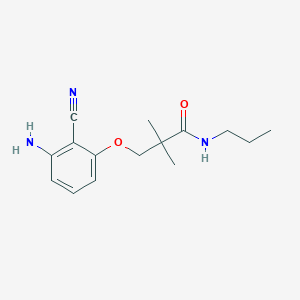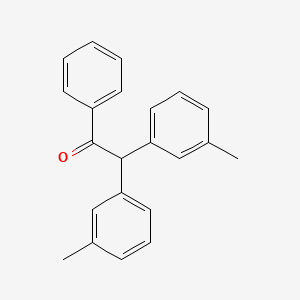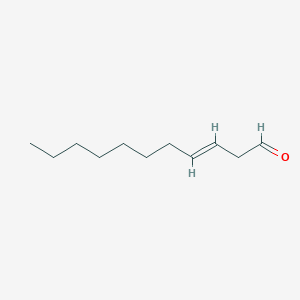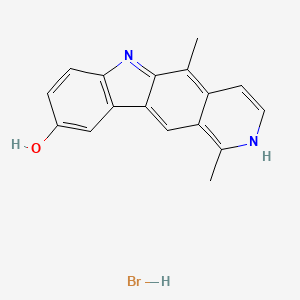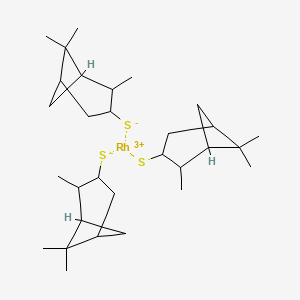
Rhodium(3+) 2,6,6-trimethylbicyclo(3.1.1)heptanethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 258-138-4 involves several steps, including [specific reactions]. The reaction conditions typically include [temperature], [pressure], and the use of specific catalysts such as [catalyst name]. The process may also involve purification steps to ensure the desired purity of the final product.
Industrial Production Methods
In industrial settings, the production of EINECS 258-138-4 is scaled up using [specific industrial methods]. These methods are designed to optimize yield and efficiency while maintaining safety and environmental standards. The use of continuous flow reactors and advanced separation techniques are common in the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
EINECS 258-138-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as [oxidizing agent name].
Reduction: The compound can be reduced using reducing agents like [reducing agent name], leading to the formation of [reduced product].
Substitution: In substitution reactions, one functional group in the molecule is replaced by another, typically using reagents like [reagent name].
Common Reagents and Conditions
The reactions of EINECS 258-138-4 are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts. Common reagents include [reagent names], which facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of EINECS 258-138-4 include [product names], which have significant applications in various industries.
Aplicaciones Científicas De Investigación
EINECS 258-138-4 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including [specific activities].
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of [diseases or conditions].
Industry: EINECS 258-138-4 is used in the production of [industrial products], contributing to advancements in [specific industries].
Mecanismo De Acción
The mechanism of action of EINECS 258-138-4 involves its interaction with specific molecular targets and pathways. For example, it may inhibit [specific enzyme] or activate [specific receptor], leading to downstream effects such as [biological effects]. The compound’s effects are mediated through pathways like [pathway names], which are crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
EINECS 258-138-4 can be compared with other similar compounds, such as [compound names]. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets EINECS 258-138-4 apart is its unique [property], which makes it particularly valuable for [specific application]. Its distinct chemical structure allows for [unique reaction or interaction], highlighting its importance in scientific research and industrial applications.
Propiedades
Número CAS |
52729-53-0 |
|---|---|
Fórmula molecular |
C30H51RhS3 |
Peso molecular |
610.8 g/mol |
Nombre IUPAC |
rhodium(3+);2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate |
InChI |
InChI=1S/3C10H18S.Rh/c3*1-6-8-4-7(5-9(6)11)10(8,2)3;/h3*6-9,11H,4-5H2,1-3H3;/q;;;+3/p-3 |
Clave InChI |
KVBSNKUVQDEEEZ-UHFFFAOYSA-K |
SMILES canónico |
CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].CC1C2CC(C2(C)C)CC1[S-].[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
